molecular formula C11H8BrN3 B13872306 8-bromo-1-methyl-1H-imidazo[4,5-c]quinoline

8-bromo-1-methyl-1H-imidazo[4,5-c]quinoline

Cat. No.: B13872306
M. Wt: 262.10 g/mol
InChI Key: LCEHBALYFWBCCR-UHFFFAOYSA-N
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Description

8-Bromo-1-methylimidazo[4,5-c]quinoline is a heterocyclic aromatic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a bromine atom and a methyl group in the structure of 8-bromo-1-methylimidazo[4,5-c]quinoline contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1-methylimidazo[4,5-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by iridium and induced by visible light, leading to the formation of the desired imidazoquinoline structure .

Industrial Production Methods

Industrial production methods for 8-bromo-1-methylimidazo[4,5-c]quinoline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-methylimidazo[4,5-c]quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.

    Cyclization Reactions: The imidazoquinoline structure can participate in further cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of 8-bromo-1-methylimidazo[4,5-c]quinoline include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be employed.

    Reducing Agents: For reduction reactions, reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 8-bromo-1-methylimidazo[4,5-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or phosphodiesterases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-bromo-1-methylimidazo[4,5-c]quinoline include other imidazoquinolines and imidazopyridines, such as:

  • Imidazo[1,2-a]quinoxalines
  • Imidazo[1,2-a]pyridines
  • Imidazo[1,5-a]quinoxalines

Uniqueness

What sets 8-bromo-1-methylimidazo[4,5-c]quinoline apart from these similar compounds is its specific substitution pattern, which includes the bromine atom and the methyl group.

Properties

Molecular Formula

C11H8BrN3

Molecular Weight

262.10 g/mol

IUPAC Name

8-bromo-1-methylimidazo[4,5-c]quinoline

InChI

InChI=1S/C11H8BrN3/c1-15-6-14-10-5-13-9-3-2-7(12)4-8(9)11(10)15/h2-6H,1H3

InChI Key

LCEHBALYFWBCCR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=CN=C3C=CC(=CC3=C21)Br

Origin of Product

United States

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